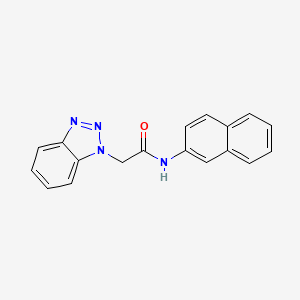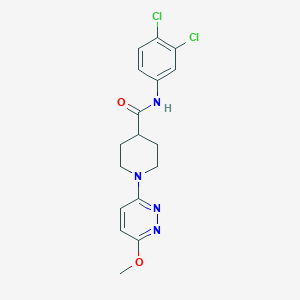![molecular formula C14H11N5O3S B15103309 N-(1,3-benzodioxol-5-yl)-2-([1,2,4]triazolo[4,3-b]pyridazin-6-ylsulfanyl)acetamide](/img/structure/B15103309.png)
N-(1,3-benzodioxol-5-yl)-2-([1,2,4]triazolo[4,3-b]pyridazin-6-ylsulfanyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1,3-benzodioxol-5-yl)-2-([1,2,4]triazolo[4,3-b]pyridazin-6-ylsulfanyl)acetamide is a complex organic compound that features a benzodioxole ring, a triazolopyridazine moiety, and a sulfanylacetamide group. This compound is of interest due to its potential pharmacological properties and its role in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzodioxol-5-yl)-2-([1,2,4]triazolo[4,3-b]pyridazin-6-ylsulfanyl)acetamide typically involves multiple steps:
Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Synthesis of the Triazolopyridazine Moiety: This involves the cycloaddition of pyridine N-imine with alkynyl derivatives, followed by condensation with hydrazine.
Coupling of the Benzodioxole and Triazolopyridazine Units: This step often involves the use of coupling reagents such as EDCI or DCC in the presence of a base like triethylamine.
Introduction of the Sulfanylacetamide Group: This can be done through nucleophilic substitution reactions using thiol derivatives and acetamide precursors.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors could be employed to enhance efficiency.
Análisis De Reacciones Químicas
Types of Reactions
N-(1,3-benzodioxol-5-yl)-2-([1,2,4]triazolo[4,3-b]pyridazin-6-ylsulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Employing reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like thiols or amines in the presence of bases such as sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Aplicaciones Científicas De Investigación
N-(1,3-benzodioxol-5-yl)-2-([1,2,4]triazolo[4,3-b]pyridazin-6-ylsulfanyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
Mecanismo De Acción
The mechanism by which N-(1,3-benzodioxol-5-yl)-2-([1,2,4]triazolo[4,3-b]pyridazin-6-ylsulfanyl)acetamide exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and targets would depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- N-(1,3-benzodioxol-5-yl)-2-(pyridazin-3-ylsulfanyl)acetamide
- N-(1,3-benzodioxol-5-yl)-2-(triazol-4-ylsulfanyl)acetamide
Uniqueness
N-(1,3-benzodioxol-5-yl)-2-([1,2,4]triazolo[4,3-b]pyridazin-6-ylsulfanyl)acetamide is unique due to the combination of its benzodioxole, triazolopyridazine, and sulfanylacetamide groups. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Propiedades
Fórmula molecular |
C14H11N5O3S |
|---|---|
Peso molecular |
329.34 g/mol |
Nombre IUPAC |
N-(1,3-benzodioxol-5-yl)-2-([1,2,4]triazolo[4,3-b]pyridazin-6-ylsulfanyl)acetamide |
InChI |
InChI=1S/C14H11N5O3S/c20-13(16-9-1-2-10-11(5-9)22-8-21-10)6-23-14-4-3-12-17-15-7-19(12)18-14/h1-5,7H,6,8H2,(H,16,20) |
Clave InChI |
BMHHLNLKXSYIJE-UHFFFAOYSA-N |
SMILES canónico |
C1OC2=C(O1)C=C(C=C2)NC(=O)CSC3=NN4C=NN=C4C=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(4-chloro-1H-indol-1-yl)ethyl]-2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)acetamide](/img/structure/B15103231.png)

![2-({[4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)-N-ethylhydrazinecarbothioamide](/img/structure/B15103247.png)
![methyl 2-{[(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)acetyl]amino}-5-phenyl-1,3-thiazole-4-carboxylate](/img/structure/B15103248.png)
![4-{[(5-chloro-1H-indol-1-yl)acetyl]amino}butanoic acid](/img/structure/B15103255.png)

![N-{1-[3-(dimethylamino)propyl]-2-methyl-1H-benzimidazol-5-yl}-2-(1-methyl-1H-indol-3-yl)acetamide](/img/structure/B15103284.png)


![5-(2-ethoxyphenyl)-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B15103297.png)
![2-(2,6-dimethylmorpholin-4-yl)-3-{(Z)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B15103300.png)
![4-(1H-pyrazol-1-yl)-N-[2-(pyridin-3-yl)-1H-benzimidazol-6-yl]butanamide](/img/structure/B15103310.png)
![1,3-dimethyl-N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]-6-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B15103311.png)

